molecular formula C33H48N4O5 B12709635 N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide CAS No. 167826-31-5

N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide

Cat. No.: B12709635
CAS No.: 167826-31-5
M. Wt: 580.8 g/mol
InChI Key: CFFYNIWNUKREJO-ZRTHHSRSSA-N
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Description

“N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” is a complex organic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes multiple functional groups such as amides, hydroxyls, and benzyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the diazepine core, followed by the introduction of the acetylamino-pentyl and dibenzyl groups. Common reagents used in these steps include protecting groups, reducing agents, and catalysts to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

“N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the amide groups may produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” include other diazepines with similar functional groups. Examples include:

  • Diazepam
  • Clonazepam
  • Lorazepam

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties compared to other diazepines.

Properties

CAS No.

167826-31-5

Molecular Formula

C33H48N4O5

Molecular Weight

580.8 g/mol

IUPAC Name

N-[5-[(4R,5S,6S,7R)-3-(5-acetamidopentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]pentyl]acetamide

InChI

InChI=1S/C33H48N4O5/c1-25(38)34-19-11-5-13-21-36-29(23-27-15-7-3-8-16-27)31(40)32(41)30(24-28-17-9-4-10-18-28)37(33(36)42)22-14-6-12-20-35-26(2)39/h3-4,7-10,15-18,29-32,40-41H,5-6,11-14,19-24H2,1-2H3,(H,34,38)(H,35,39)/t29-,30-,31+,32+/m1/s1

InChI Key

CFFYNIWNUKREJO-ZRTHHSRSSA-N

Isomeric SMILES

CC(=O)NCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCNC(=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Canonical SMILES

CC(=O)NCCCCCN1C(C(C(C(N(C1=O)CCCCCNC(=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Origin of Product

United States

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